molecular formula C13H15BrClNO B5729677 1-(5-bromo-2-chlorobenzoyl)azepane

1-(5-bromo-2-chlorobenzoyl)azepane

Cat. No.: B5729677
M. Wt: 316.62 g/mol
InChI Key: MXFHRFDVSJMHHG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzoyl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring bonded to a benzoyl group substituted with bromine (Br) at position 5 and chlorine (Cl) at position 2. The molecular formula is calculated as C₁₃H₁₃BrClNO, with an approximate molecular weight of 314.5 g/mol. Though direct pharmacological data are unavailable, structurally related compounds suggest applications in medicinal chemistry or material science.

Properties

IUPAC Name

azepan-1-yl-(5-bromo-2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFHRFDVSJMHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Discussion

  • Bioactivity : Methylclonazepam’s nitro group is critical for GABA modulation, whereas the target compound’s halogens may favor interactions with halogen-bonding receptors (e.g., kinase enzymes) .
  • Stability : The benzoyl-azepane’s amide bond likely offers greater hydrolytic stability than fluazolate’s ester, suggesting advantages in drug design .

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